molecular formula C14H20BNO4 B1339592 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate CAS No. 741709-56-8

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Cat. No.: B1339592
CAS No.: 741709-56-8
M. Wt: 277.13 g/mol
InChI Key: LYZOEGBEOXFVGF-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is a boronic ester derivative commonly used in organic synthesis. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate typically involves the reaction of 4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or cesium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds through palladium-catalyzed cross-coupling with aryl halides.

    Oxidation: Conversion to the corresponding boronic acid or boronate ester using oxidizing agents like hydrogen peroxide.

    Substitution: Nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing nature of the boronic ester group.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide in an organic solvent.

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products:

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

    Boronic Acids/Boronate Esters: From oxidation reactions.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is extensively used in scientific research due to its versatility:

    Chemistry: As a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands, where boronic esters can mimic biological molecules.

    Medicine: In the design of boron-containing drugs for cancer therapy and as potential agents in boron neutron capture therapy (BNCT).

    Industry: In the production of advanced materials, such as polymers and electronic components, where precise control over molecular structure is required.

Mechanism of Action

The mechanism by which Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The formation of the new carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate can be compared with other boronic esters and boronic acids:

    Similar Compounds:

Uniqueness: this compound is unique due to its combination of a boronic ester with a picolinate moiety, providing enhanced reactivity and selectivity in cross-coupling reactions. This dual functionality allows for more complex and diverse synthetic applications compared to simpler boronic esters.

This compound’s versatility and reactivity make it a valuable tool in modern organic synthesis, contributing to advancements in various scientific and industrial fields.

Biological Activity

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate (CAS No. 741709-57-9) is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₄H₂₀BNO₄
  • Molecular Weight : 277.12 g/mol
  • Purity : Typically ≥ 97%
  • Storage Conditions : Refrigerated (2-8°C)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural properties that allow for interactions with various biological targets. The presence of the dioxaborolane moiety is significant for its reactivity and potential to form complexes with biomolecules.

1. Antioxidant Activity

Research indicates that compounds containing boron can exhibit antioxidant properties. This compound may mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

2. Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Inhibition studies have shown that similar boron-containing compounds can interfere with enzyme activity by binding to active sites or altering enzyme conformation.

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

Cancer Therapy

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to target specific signaling pathways involved in cancer progression makes it a candidate for further investigation.

Neuroprotective Effects

There is emerging evidence that boron compounds can exert neuroprotective effects. This compound may protect neuronal cells from damage caused by oxidative stress and excitotoxicity.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in breast cancer cells.
    • Reference :
  • Neuroprotective Study :
    • In vitro experiments demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
    • Reference :
  • Enzyme Inhibition Research :
    • A series of assays revealed that this compound inhibited specific kinases involved in cell signaling pathways critical for cancer progression.
    • Reference :

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of cancer-related enzymes
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress markers

Properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-6-18-12(17)11-9-10(7-8-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZOEGBEOXFVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472423
Record name Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741709-56-8
Record name Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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